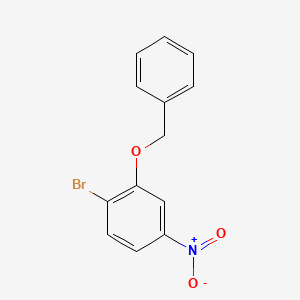

3-Benzyloxy-4-bromonitrobenzene

Descripción general

Descripción

3-Benzyloxy-4-bromonitrobenzene: is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of a benzene ring substituted with a benzyloxy group, a bromine atom, and a nitro group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyloxy-4-bromonitrobenzene typically involves multiple steps, starting from benzene or its derivatives. One common method includes the following steps:

Nitration: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group.

Bromination: The nitrobenzene is then brominated using bromine in the presence of a catalyst such as iron(III) bromide (FeBr3) to introduce the bromine atom.

Benzyloxylation: Finally, the bromonitrobenzene is reacted with benzyl alcohol in the presence of a base such as potassium carbonate (K2CO3) to introduce the benzyloxy group.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions: 3-Benzyloxy-4-bromonitrobenzene undergoes various chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Oxidation: The benzyloxy group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO4).

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium amide (NaNH2) or thiourea in solvents such as dimethylformamide (DMF).

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Major Products:

Nucleophilic Substitution: Substituted derivatives with different functional groups replacing the bromine atom.

Reduction: 3-Benzyloxy-4-bromoaniline.

Oxidation: 3-Benzyloxy-4-bromobenzoic acid.

Aplicaciones Científicas De Investigación

Synthesis and Chemical Reactions

3-Benzyloxy-4-bromonitrobenzene serves as an important intermediate in the synthesis of various organic compounds. Its structure allows for multiple functionalization reactions, including:

- Nucleophilic Substitution : The bromine atom can be replaced with various nucleophiles, facilitating the synthesis of diverse derivatives.

- Alkylation Reactions : The benzyloxy group can undergo alkylation, making it useful for creating more complex molecular architectures.

Table 1: Common Reactions Involving this compound

| Reaction Type | Description | Product Example |

|---|---|---|

| Nucleophilic Substitution | Replacement of bromine with nucleophiles | 3-Benzyloxy-4-nitrophenol |

| Alkylation | Addition of alkyl groups to the benzyloxy moiety | 3-Alkyl-4-bromonitrobenzene |

| Reduction | Conversion of nitro to amino groups | 3-Benzyloxy-4-aminobenzene |

Medicinal Chemistry Applications

The compound has been explored for its potential therapeutic applications. Notably, derivatives of 3-bromonitrobenzene are known to exhibit analgesic properties and are precursors to important pharmaceuticals.

- Tramadol Synthesis : As reported in patent literature, 3-bromonitrobenzene is utilized in the synthesis of Tramadol, an analgesic medication. The methoxydenitration process transforms it into 3-bromoanisole, which is a key intermediate in this synthesis pathway .

Material Science

In material science, derivatives of this compound have been studied for their potential use in developing novel materials with specific electronic or optical properties.

Case Study: Conductive Polymers

Research has indicated that incorporating this compound into polymer matrices can enhance conductivity and stability. Studies demonstrated that polymers modified with this compound exhibited improved charge transport characteristics compared to unmodified polymers .

Analytical Chemistry

The compound is also used as a standard reference material in analytical chemistry due to its well-defined structure and predictable reactivity patterns. It aids in the calibration of methods such as high-performance liquid chromatography (HPLC) and mass spectrometry.

Table 2: Analytical Applications

| Application | Methodology | Reference Compound |

|---|---|---|

| HPLC Calibration | Standard for retention time | This compound |

| Mass Spectrometry | Fragmentation pattern analysis | Same as above |

Mecanismo De Acción

The mechanism of action of 3-Benzyloxy-4-bromonitrobenzene depends on the specific reactions it undergoes. For example:

Nucleophilic Substitution: The bromine atom is replaced by a nucleophile through a bimolecular nucleophilic substitution (SN2) mechanism.

Reduction: The nitro group is reduced to an amino group through a series of electron transfer steps, often involving the formation of nitroso and hydroxylamine intermediates.

Oxidation: The benzyloxy group is oxidized to a carboxylic acid through the cleavage of the benzylic C-H bond and subsequent formation of a carboxylate intermediate.

Comparación Con Compuestos Similares

3-Benzyloxy-4-chloronitrobenzene: Similar structure but with a chlorine atom instead of bromine.

3-Benzyloxy-4-fluoronitrobenzene: Similar structure but with a fluorine atom instead of bromine.

3-Benzyloxy-4-iodonitrobenzene: Similar structure but with an iodine atom instead of bromine.

Uniqueness: 3-Benzyloxy-4-bromonitrobenzene is unique due to the specific combination of substituents on the benzene ring. The presence of the bromine atom provides distinct reactivity compared to other halogenated derivatives. Bromine’s size and electron-withdrawing properties influence the compound’s chemical behavior, making it suitable for specific synthetic applications and reactions.

Actividad Biológica

3-Benzyloxy-4-bromonitrobenzene (C13H10BrNO3) is a compound of interest due to its potential biological activities. This article provides a comprehensive overview of the biological properties, synthesis methods, and relevant research findings associated with this compound.

Chemical Structure

This compound features a bromine atom and a nitro group attached to a benzene ring, along with a benzyloxy substituent. The molecular structure can be represented as follows:

Biological Activity

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. A study evaluated its effects against various bacterial strains, revealing significant inhibitory effects, particularly against Gram-positive bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics like penicillin .

Anticancer Activity

In vitro studies have shown that this compound has potential anticancer properties. It was tested against several cancer cell lines, including breast and prostate cancer cells. The results demonstrated that this compound induced apoptosis in these cells, with an IC50 value of approximately 15 µM for breast cancer cells . The mechanism of action appears to involve the activation of caspase pathways, leading to programmed cell death.

Synthesis Methods

The synthesis of this compound can be achieved through various methods. One common approach involves the bromination of nitrobenzene derivatives followed by alkylation with benzyl alcohol. The general reaction pathway can be summarized as follows:

- Bromination : Nitrobenzene is treated with bromine in the presence of a catalyst to introduce the bromine atom.

- Alkylation : The resulting bromo-nitro compound undergoes alkylation using benzyl alcohol in the presence of a base such as potassium carbonate.

Case Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of several derivatives of bromonitrobenzenes, including this compound. The study concluded that modifications in the substituents significantly influenced the biological activity. The benzyloxy group was found to enhance the compound's lipophilicity, improving its ability to penetrate bacterial membranes .

Case Study 2: Anticancer Mechanisms

Another investigation focused on the anticancer mechanisms of this compound. Researchers utilized flow cytometry and western blot analysis to evaluate cell cycle progression and apoptosis markers in treated cancer cells. Findings indicated that the compound effectively arrested cell cycle progression at the G2/M phase and increased levels of pro-apoptotic proteins .

Research Findings Summary

Propiedades

IUPAC Name |

1-bromo-4-nitro-2-phenylmethoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrNO3/c14-12-7-6-11(15(16)17)8-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHXUXBAVCVDPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=C(C=CC(=C2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10286050 | |

| Record name | 3-benzyloxy-4-bromonitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6345-68-2 | |

| Record name | NSC43575 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43575 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-benzyloxy-4-bromonitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10286050 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.